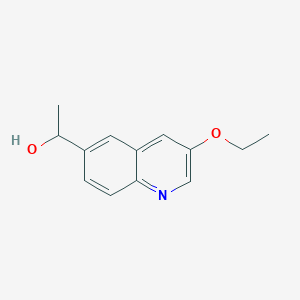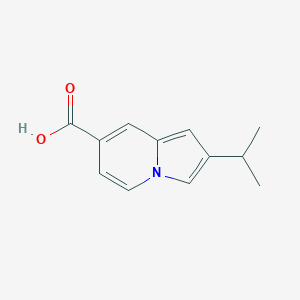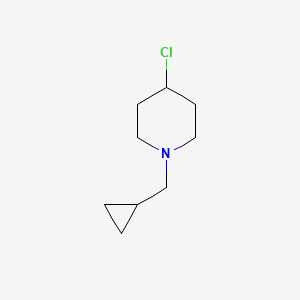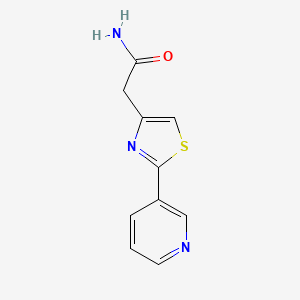![molecular formula C23H33N3O4 B13871252 5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)
5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole is a complex organic compound that features both indole and piperazine moieties. The tert-butoxycarbonyl (Boc) groups serve as protecting groups for the nitrogen atoms, making this compound particularly useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the indole core reacts with a piperazine derivative.
Protection with Boc Groups: The final step involves the protection of the nitrogen atoms with tert-butoxycarbonyl groups using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives.
Applications De Recherche Scientifique
5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole involves its interaction with specific molecular targets. The indole and piperazine rings can interact with enzymes, receptors, and other proteins, modulating their activity. The Boc groups protect the nitrogen atoms, allowing for selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole is unique due to its combination of indole and piperazine moieties, along with the protective Boc groups. This structure provides versatility in synthetic applications and potential biological activities.
Propriétés
Formule moléculaire |
C23H33N3O4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate |
InChI |
InChI=1S/C23H33N3O4/c1-22(2,3)29-20(27)25-13-11-24(12-14-25)16-17-7-8-19-18(15-17)9-10-26(19)21(28)30-23(4,5)6/h7-10,15H,11-14,16H2,1-6H3 |
Clé InChI |
IIWABVXNCVEQOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






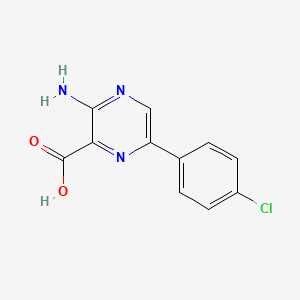
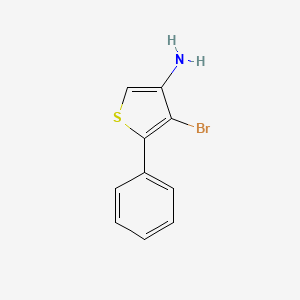

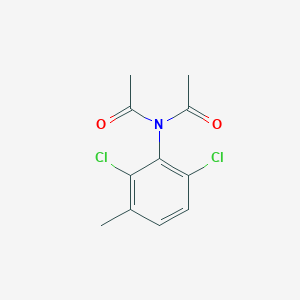
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
